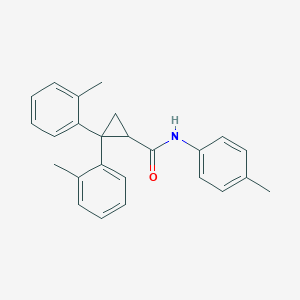
2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” is a synthetic organic compound that belongs to the class of cyclopropane carboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Substituents: The 2-methylphenyl groups can be introduced via Friedel-Crafts alkylation using 2-methylbenzyl chloride and a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group by reacting the cyclopropane carboxylic acid derivative with 4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of “2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can induce strain in the molecule, affecting its reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
- 2,2-bis(2-methylphenyl)cyclopropane-1-carboxylic acid
- N-(4-methylphenyl)cyclopropane-1-carboxamide
- 2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide
Uniqueness
“2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopropane ring and carboxamide group provides a distinct structural framework that can be exploited for various applications.
属性
分子式 |
C25H25NO |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H25NO/c1-17-12-14-20(15-13-17)26-24(27)23-16-25(23,21-10-6-4-8-18(21)2)22-11-7-5-9-19(22)3/h4-15,23H,16H2,1-3H3,(H,26,27) |
InChI 键 |
BAWNHTVRPCGAOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3C)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


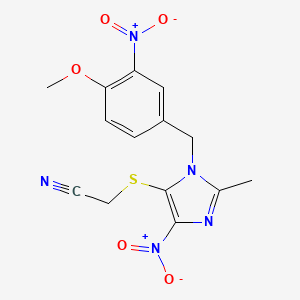
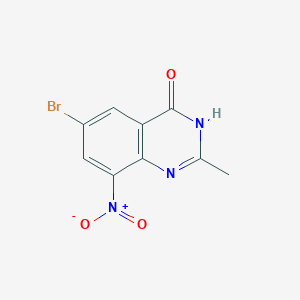
![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)
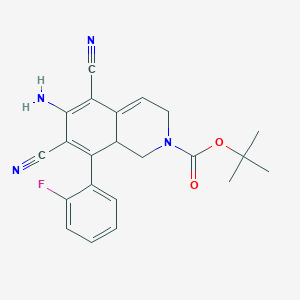
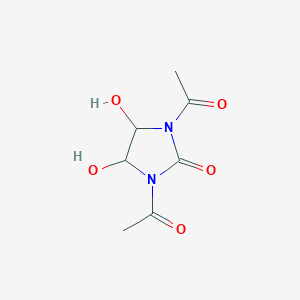
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)
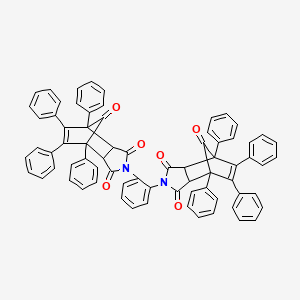
![1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14950277.png)
![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)

![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)
